

Analysis of NCB-0846's selectivity profile against other kinases

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Compound of Interest

Compound Name: NCB-0846

Cat. No.: B15608171

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Comparative Analysis of NCB-0846's Kinase Selectivity Profile

This guide provides a detailed comparison of **NCB-0846**'s performance against other kinases, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the specificity and polypharmacology of this novel kinase inhibitor.

NCB-0846 is a potent, orally available small-molecule inhibitor primarily targeting TRAF2 and NCK-Interacting Kinase (TNIK), a key regulator in the Wnt signaling pathway.^{[1][2][3]} Its mechanism involves binding to the inactive conformation of TNIK, thereby blocking Wnt signaling and exhibiting significant anti-tumor activities.^{[1][2][3]} Understanding its selectivity is crucial for predicting its therapeutic efficacy and potential off-target effects.

Quantitative Selectivity Profile of NCB-0846

NCB-0846 demonstrates high affinity for its primary target, TNIK. However, like many ATP-competitive kinase inhibitors, it exhibits activity against a range of other kinases, particularly at higher concentrations. The primary selectivity data for **NCB-0846** is summarized below.

Table 1: Primary Target and Off-Target Kinase Inhibition by **NCB-0846**

Target Kinase	IC50 (nM)	Percent Inhibition @ 0.1 μ M	Kinase Family
TNIK (MAP4K7)	21	Not Reported	STE20
FLT3	Not Reported	>80%	Tyrosine Kinase
JAK3	Not Reported	>80%	Tyrosine Kinase
PDGFR α	Not Reported	>80%	Tyrosine Kinase
TRKA	Not Reported	>80%	Tyrosine Kinase
HGK (MAP4K4)	Not Reported	>80%	STE20
CDK2/CycA2	Not Reported	>80%	CMGC
CDK9	Not Reported	Not Reported	CMGC

Data sourced from multiple studies.[1][4][5][6][7] CDK9 was identified as another key target driving **NCB-0846**'s efficacy in platinum-resistant ovarian cancer.[4]

Comparison with a Stereoisomer Control

To distinguish the on-target effects on TNIK from potential off-target activities, experiments often utilize NCB-0970, a diastereomer of **NCB-0846**. NCB-0970 has the opposite configuration at the terminal hydroxyl group, which significantly reduces its affinity for TNIK while maintaining a similar inhibition profile for other kinases.[6] This makes it an excellent negative control for validating that the observed biological effects are due to TNIK inhibition.

Table 2: Comparative Potency of **NCB-0846** vs. NCB-0970 Against TNIK

Compound	IC50 (nM) for TNIK	Fold Difference
NCB-0846	21	1x
NCB-0970	272	13x Weaker

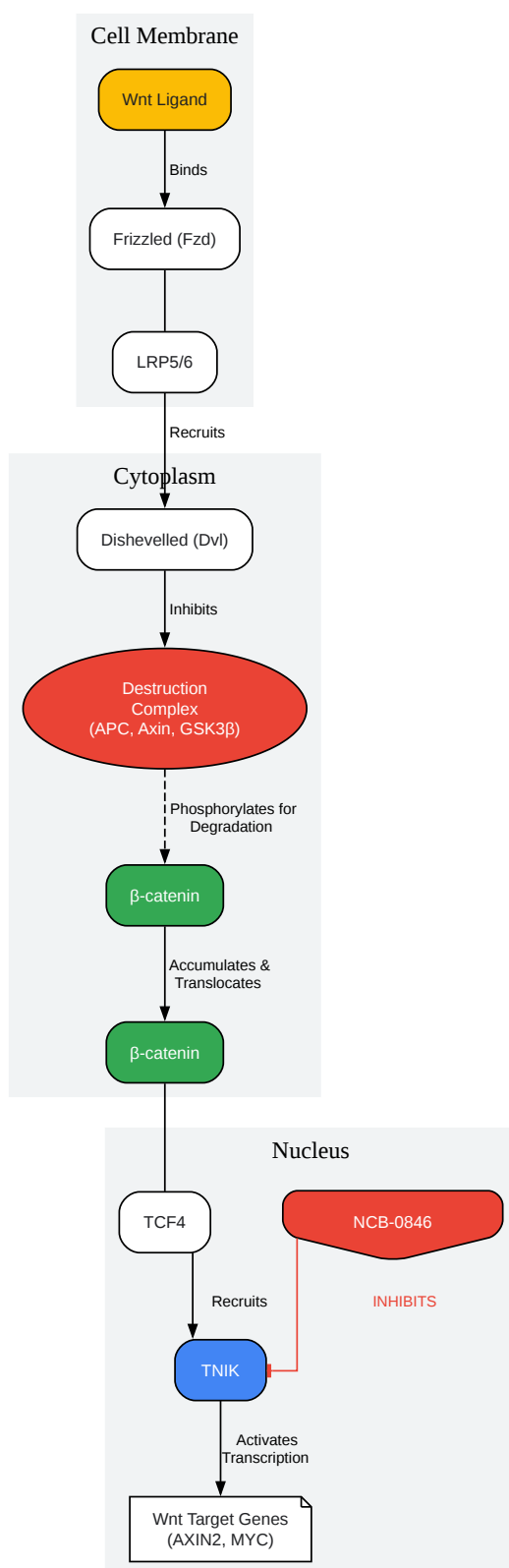
Data from Masuda, M., et al. (2016).[6]

Signaling Pathway Analysis

The inhibitory action of **NCB-0846** extends beyond a single kinase, influencing multiple critical signaling pathways implicated in cancer.

Wnt Signaling Pathway Inhibition

NCB-0846's primary mechanism of action is the inhibition of the canonical Wnt signaling pathway. TNIK acts as a coactivator for the TCF4/ β -catenin transcription complex. By inhibiting TNIK, **NCB-0846** prevents the transcription of Wnt target genes such as AXIN2 and MYC, which are crucial for cell proliferation and stemness.[\[1\]](#)[\[6\]](#)[\[7\]](#)

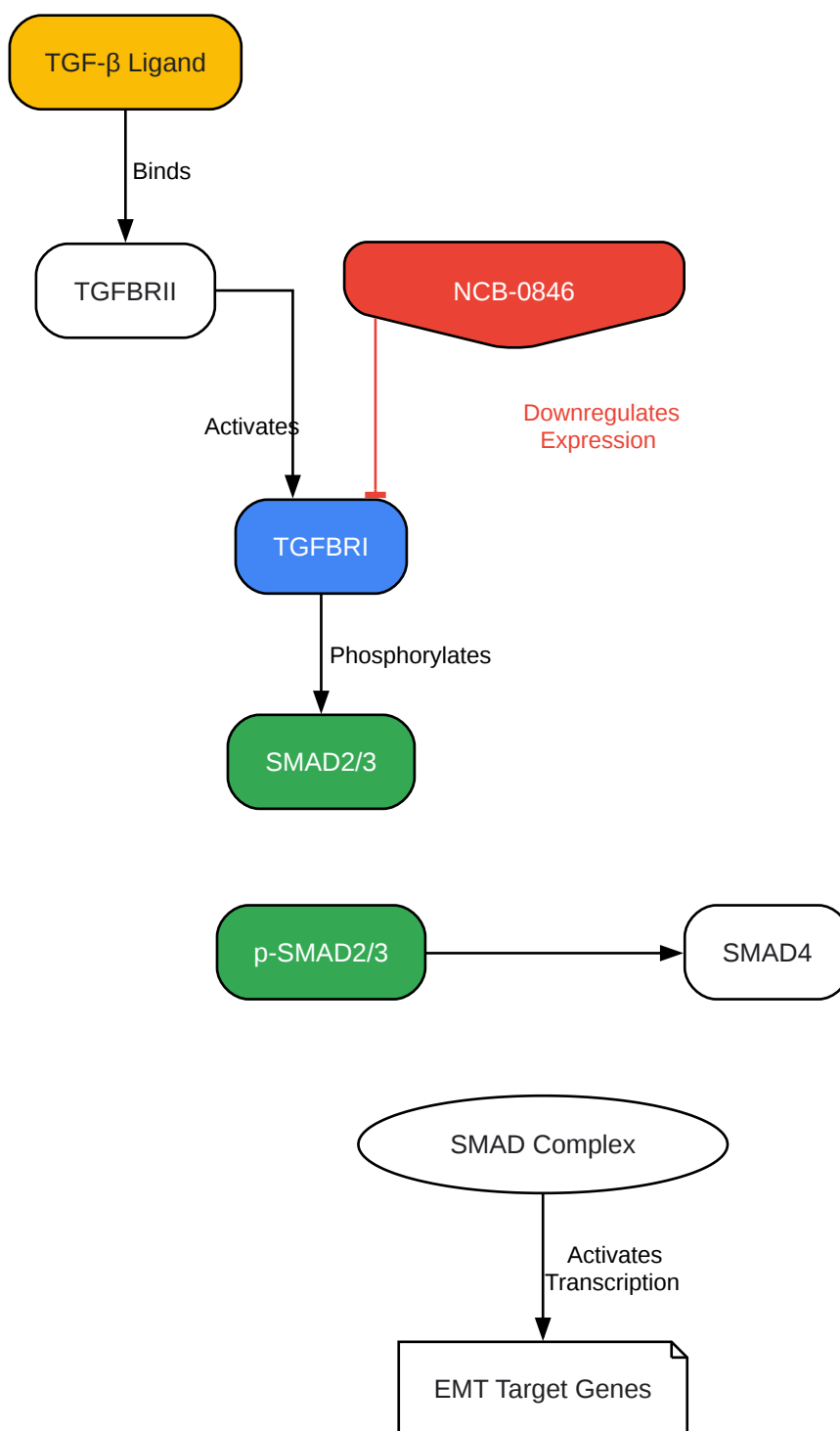


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Caption: Wnt signaling pathway showing **NCB-0846** inhibition of TNIK.

TGF- β Signaling Pathway Modulation

In addition to Wnt signaling, **NCB-0846** has been shown to pharmacologically block the TGF- β signaling pathway.^[8] This effect is not due to direct inhibition of TGF- β receptors but is achieved by suppressing the expression of TGF- β receptor type-I (TGFBRI).^[8]^[9] This leads to reduced phosphorylation of SMAD2/3, preventing their nuclear translocation and subsequent activation of genes involved in the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.^[8]^[9]^[10]



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Caption: **NCB-0846** indirectly inhibits TGF- β signaling via TGFBR1.

Experimental Protocols

The following section describes a generalized methodology for determining the kinase selectivity profile of an inhibitor like **NCB-0846**. The selectivity of **NCB-0846** was originally assessed against a panel of 50 human kinases using a non-radiometric assay.^[6]

Protocol: In Vitro Kinase Selectivity Profiling (Mobility Shift Assay)

This protocol outlines a common, non-radiometric method for assessing kinase inhibitor selectivity based on microfluidic mobility shift assays.^[11]

1. Reagent Preparation:

- **Compound Dilution:** Prepare a 10-point, 3-fold serial dilution of **NCB-0846** in 100% DMSO, starting from a high concentration (e.g., 100 μ M).
- **Kinase Panel:** Prepare a panel of purified, active human kinases in an appropriate kinase reaction buffer (e.g., 20 mM HEPES, 10 mM $MgCl_2$, 2 mM DTT).
- **Substrate/ATP Mix:** Prepare a solution containing the specific fluorescently labeled peptide substrate for each kinase and ATP. The ATP concentration should be at or near the K_m for each respective kinase to ensure accurate IC_{50} determination.

2. Kinase Reaction:

- In a 384-well plate, add the diluted **NCB-0846** or DMSO (vehicle control) to designated wells.
- Add the specific kinase to each well and incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.
- Initiate the phosphorylation reaction by adding the Substrate/ATP mix to all wells.
- Allow the reaction to proceed for a specified time (e.g., 60-120 minutes) at room temperature.

3. Reaction Termination:

- Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg^{2+}).

4. Data Acquisition:

- Analyze the plate using a microfluidic capillary electrophoresis instrument (e.g., Caliper LabChip).

- The instrument measures the ratio of the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their different electrophoretic mobility.

5. Data Analysis:

- Calculate the percentage of kinase activity inhibition for each **NCB-0846** concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value for each kinase by fitting the data to a four-parameter logistic dose-response curve.

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Caption: Experimental workflow for in vitro kinase selectivity profiling.

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References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. NCB-0846 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. caymanchem.com [caymanchem.com]
- 6. TNiK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Pharmacological blockage of transforming growth factor- β signalling by a Traf2- and Nck-interacting kinase inhibitor, NCB-0846 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological blockage of transforming growth factor- β signalling by a Traf2- and Nck-interacting kinase inhibitor, NCB-0846 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
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